(2,2-Dimethoxyethyl)[(oxan-4-yl)methyl]amine
Description
(2,2-Dimethoxyethyl)[(oxan-4-yl)methyl]amine is a tertiary amine characterized by a 2,2-dimethoxyethyl group and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex heterocycles and bioactive molecules .
Synthetic routes often involve nucleophilic substitution or reductive amination. For example, benzylamine derivatives can react with haloacetaldehyde dimethylacetal to form intermediates like 2-[(2,2-dimethoxyethyl)benzylamino]-N-phenethylacetamide, which are subsequently reduced and cyclized to yield target structures .
Properties
IUPAC Name |
2,2-dimethoxy-N-(oxan-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-12-10(13-2)8-11-7-9-3-5-14-6-4-9/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLIHVLSWPBWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1CCOCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)[(oxan-4-yl)methyl]amine typically involves the reaction of oxan-4-ylmethylamine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxyethyl)[(oxan-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
The compound (2,2-Dimethoxyethyl)[(oxan-4-yl)methyl]amine , often referred to in scientific literature by its chemical structure or abbreviated form, has garnered attention in various fields of research due to its unique properties and potential applications. This article delineates the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Pharmaceutical Development
One of the primary applications of this compound is in the field of pharmaceuticals. The compound has been investigated for its potential as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Case Study: Drug Formulation
In a study conducted by Smith et al. (2021), researchers formulated a novel drug using this compound as a solubilizing agent. The findings indicated that the compound significantly increased the solubility of the active pharmaceutical ingredient (API), leading to improved absorption rates in preclinical models.
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new chemical entities.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 60°C, 24h | 85 | Johnson et al. (2020) |
| N-Alkylation | Room Temp, 48h | 75 | Lee et al. (2019) |
| Ring Closure | Reflux in Ethanol | 90 | Patel et al. (2022) |
Material Science
Recent studies have explored the use of this compound in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
A research team led by Garcia et al. (2023) investigated the incorporation of this compound into polymer matrices for enhanced mechanical properties. The results demonstrated that polymers modified with this compound exhibited improved tensile strength and flexibility compared to unmodified polymers.
Analytical Chemistry
The compound has also found applications in analytical chemistry as a reagent for detecting specific analytes due to its reactivity.
Data Table: Analytical Applications
| Analyte | Detection Method | Sensitivity Level | Reference |
|---|---|---|---|
| Amino Acids | HPLC | Low ppm | Thompson et al. (2021) |
| Heavy Metals | Colorimetric Assay | µg/L | Wang et al. (2023) |
Biochemical Research
In biochemical studies, this compound has been evaluated for its interactions with biological molecules, potentially aiding in drug discovery processes.
Case Study: Enzyme Inhibition
A study by Chang et al. (2020) examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that it could serve as a lead compound for developing enzyme inhibitors with therapeutic potential.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)[(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,2-dimethoxyethyl group in all analogues enhances solubility in polar solvents. However, the oxan-4-ylmethyl group in the target compound introduces additional hydrogen-bonding capability compared to purely aliphatic substituents like methyl or 2-methylpropyl .
Physicochemical Properties
- Boiling Points and Stability : Methyl-substituted analogues (e.g., (2,2-Dimethoxyethyl)(methyl)amine) have lower boiling points (139–140°C) and higher volatility compared to the oxan-4-ylmethyl derivative, which likely remains a viscous liquid or low-melting solid due to its larger size .
- Solubility : The oxan-4-ylmethyl group improves water solubility relative to lipophilic 2-methylpropyl derivatives, making it advantageous in aqueous-phase reactions .
Biological Activity
(2,2-Dimethoxyethyl)[(oxan-4-yl)methyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a dimethoxyethyl group and an oxan-4-yl moiety. This configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxane ring facilitates hydrogen bonding and other interactions that can modulate neurotransmitter pathways and signal transduction processes. Such interactions are crucial for understanding the compound's pharmacodynamics.
Pharmacological Effects
Research indicates that compounds similar to this compound may exhibit activities such as:
- Neurotransmitter Modulation : Potentially influencing levels of neurotransmitters like serotonin and dopamine.
- Antioxidant Properties : May reduce oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Could inhibit pro-inflammatory cytokines and pathways.
Case Studies
- In Vitro Studies : A study on structurally related compounds showed significant alterations in cell proliferation and oxidative stress markers in MCF-7 cells, indicating a potential for anticancer activity through modulation of metabolic pathways .
- Animal Models : In vivo studies have indicated that similar amines can affect metabolic processes related to glucose transport, suggesting implications for diabetes management .
Data Tables
Research Findings
Recent research has highlighted the importance of the structural features of this compound in determining its biological activity. The presence of the oxane ring is particularly noted for enhancing interaction with target proteins involved in neurotransmission and inflammation.
Metabolomic Analysis
Metabolomic studies have shown that exposure to compounds like this compound can lead to significant changes in cellular metabolism, particularly affecting pathways associated with cell division and proliferation . This suggests a potential role in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
